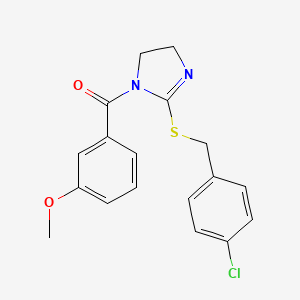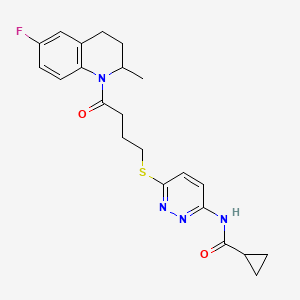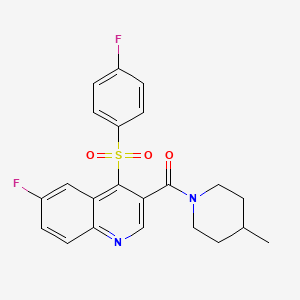
Cis-3,4-dimethyltetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3,4-dimethyltetrahydrofuran-3-ol: is an organic compound with the molecular formula C6H12O2 It is a tetrahydrofuran derivative, characterized by the presence of two methyl groups at the 3rd and 4th positions and a hydroxyl group at the 3rd position in the cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from 3,4-dimethyl-2,5-dihydrofuran: One common method involves the hydrogenation of 3,4-dimethyl-2,5-dihydrofuran in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding cis-3,4-dimethyltetrahydrofuran-3-ol.
Reduction of 3,4-dimethyltetrahydrofuran-3-one: Another approach involves the reduction of 3,4-dimethyltetrahydrofuran-3-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity for the cis isomer.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation or reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the production of the desired cis isomer.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Cis-3,4-dimethyltetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated alcohols or alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Typical reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), ammonia (NH3)
Major Products Formed:
Oxidation: 3,4-dimethyltetrahydrofuran-3-one, 3,4-dimethyltetrahydrofuran-3-carboxylic acid
Reduction: 3,4-dimethyltetrahydrofuran, 3,4-dimethylpentanol
Substitution: 3,4-dimethyltetrahydrofuran-3-chloride, 3,4-dimethyltetrahydrofuran-3-amine
Applications De Recherche Scientifique
Chemistry: Cis-3,4-dimethyltetrahydrofuran-3-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals
Biology: In biological research, this compound is studied for its potential as a chiral auxiliary in the synthesis of biologically active molecules. Its ability to induce chirality in reaction intermediates makes it a useful tool in the development of new drugs and bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the exploration of novel drug candidates with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of fine chemicals, agrochemicals, and specialty materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of cis-3,4-dimethyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. In chemical reactions, the hydroxyl group at the 3rd position can act as a nucleophile, participating in various substitution and addition reactions. The presence of the cis configuration influences the stereochemistry of reaction intermediates and products, making it a valuable compound in stereoselective synthesis.
Comparaison Avec Des Composés Similaires
Trans-3,4-dimethyltetrahydrofuran-3-ol: The trans isomer of the compound, differing in the spatial arrangement of the methyl groups.
3,4-dimethyltetrahydrofuran: A related compound lacking the hydroxyl group at the 3rd position.
3,4-dimethyltetrahydrofuran-3-one: The ketone derivative of the compound.
Comparison: Cis-3,4-dimethyltetrahydrofuran-3-ol is unique due to its cis configuration, which imparts distinct stereochemical properties compared to its trans isomer. The presence of the hydroxyl group at the 3rd position also differentiates it from 3,4-dimethyltetrahydrofuran, enhancing its reactivity and potential applications in synthesis. Compared to 3,4-dimethyltetrahydrofuran-3-one, the alcohol derivative offers different reactivity patterns, particularly in reduction and substitution reactions.
Propriétés
IUPAC Name |
(3S,4S)-3,4-dimethyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-3-8-4-6(5,2)7/h5,7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNCNSVFSAEVAQ-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@]1(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2646350.png)
![9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2646351.png)

![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)


![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B2646358.png)


![6-[1-(thiophen-2-yl)cyclopentanecarbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2646361.png)

![methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2646367.png)
